![molecular formula C5H8N4O2 B1608743 3-(5-methyl-1H-tetrazol-1-yl)propanoic acid CAS No. 876716-20-0](/img/structure/B1608743.png)
3-(5-methyl-1H-tetrazol-1-yl)propanoic acid
Overview
Description
“3-(5-methyl-1H-tetrazol-1-yl)propanoic acid” is a chemical compound with the CAS Number: 876716-20-0 . It has a molecular weight of 156.14 . The IUPAC name for this compound is 3-(5-methyl-1H-tetraazol-1-yl)propanoic acid . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “3-(5-methyl-1H-tetrazol-1-yl)propanoic acid” is 1S/C5H8N4O2/c1-4-6-7-8-9(4)3-2-5(10)11/h2-3H2,1H3,(H,10,11) . This indicates that the compound has a tetrazole ring (a five-membered ring with four nitrogen atoms and one carbon atom) attached to a propanoic acid group.Physical And Chemical Properties Analysis
“3-(5-methyl-1H-tetrazol-1-yl)propanoic acid” is a solid at room temperature . It has a molecular weight of 156.14 .Scientific Research Applications
Antioxidant Potentials
This compound has been studied for its antioxidant potentials . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antihypertensive Assay
The compound has been used in antihypertensive assays . Antihypertensive drugs are used to treat hypertension (high blood pressure) and they help lower blood pressure by reducing the amount of fluid in your blood or relaxing your blood vessels.
Urease Enzyme Inhibition
It has been used in urease enzyme inhibition assays . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia. The inhibition of this enzyme can be beneficial in the treatment of certain diseases such as urinary tract infections and gout.
Antibacterial Activity
The compound has shown antibacterial activity against various bacterial strains such as Bacillus subtilis, Streptococcus lacti, Escherichia coli, and Pseudomonas sp . Antibacterial agents are substances that inhibit the growth of bacteria.
Antifungal Activity
The compound has demonstrated antifungal activity against fungi such as Aspergillus Niger and Candida albicans . Antifungal agents are pharmaceutical fungicides used to treat and prevent mycoses, which can lead to serious diseases in humans.
Antimicrobial Activity Against Mycobacterium Tuberculosis
The compound has been used in the synthesis of compounds that exhibited antimicrobial activity against the Mycobacterium tuberculosis strain H37Rv . Mycobacterium tuberculosis is the bacterium that causes tuberculosis.
Antiviral Activity
The compound has been used in the synthesis of compounds that exhibited antiviral activity against replication of influenza A and herpes simplex virus type 1 (HSV-1) . Antiviral drugs are a class of medication used specifically for treating viral infections.
Anticancer Activity
The compound has been used in the synthesis of compounds that exhibited anticancer activity against various cancer cell lines . Anticancer agents are drugs that are effective in the treatment of malignancies, or cancers.
properties
IUPAC Name |
3-(5-methyltetrazol-1-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c1-4-6-7-8-9(4)3-2-5(10)11/h2-3H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHMAWHZWZJDKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390214 | |
Record name | 3-(5-methyl-1H-tetrazol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-methyl-1H-tetrazol-1-yl)propanoic acid | |
CAS RN |
876716-20-0 | |
Record name | 3-(5-methyl-1H-tetrazol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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